An In-depth Technical Guide to the Mechanism of Action of RXFP3/4 Agonists in GPCR Signaling
An In-depth Technical Guide to the Mechanism of Action of RXFP3/4 Agonists in GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Relaxin Family Peptide Receptors 3 and 4
The relaxin family peptide receptors 3 (RXFP3) and 4 (RXFP4) are Class A G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes.[1][2] Their endogenous ligands are the neuropeptide relaxin-3 (RLN3) for RXFP3 and insulin-like peptide 5 (INSL5) for RXFP4.[1][3] These receptors are distinguished from other relaxin family receptors (RXFP1 and RXFP2) by their structural characteristics, notably their shorter N-terminal extracellular domains.[3] Functionally, both RXFP3 and RXFP4 primarily couple to inhibitory G proteins of the Gαi/o family.[3][4][5][6] This coupling initiates a signaling cascade that modulates cellular activity, making these receptors attractive therapeutic targets for a range of conditions, including anxiety, depression, and metabolic disorders.[7][8][9]
This guide provides a comprehensive overview of the molecular mechanisms underlying RXFP3/4 agonist-induced signaling, details the key experimental methodologies used to investigate these pathways, and offers insights into the causality behind experimental design.
Part 1: The Canonical Gαi-Mediated Signaling Pathway
The hallmark of RXFP3 and RXFP4 activation by their respective agonists is the engagement of the Gαi/o signaling pathway.[5][6] This canonical pathway leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][5]
Agonist Binding and G Protein Activation
Upon agonist binding, RXFP3 and RXFP4 undergo a conformational change that facilitates the interaction with and activation of heterotrimeric G proteins of the Gαi/o subfamily. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The dissociated and activated Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase.[5] This enzymatic inhibition results in a decrease in the intracellular concentration of cAMP.[1][5][10][11][12] The reduction in cAMP levels has widespread downstream effects, as cAMP is a critical regulator of numerous cellular processes, including the activation of Protein Kinase A (PKA).
Canonical Gαi-mediated signaling pathway of RXFP3/4 receptors.
Part 2: Non-Canonical Signaling Pathways
Beyond the classical Gαi-mediated inhibition of cAMP, RXFP3 and RXFP4 agonists can trigger additional signaling cascades that are often referred to as non-canonical or G protein-independent pathways. These pathways contribute to the diverse physiological responses mediated by these receptors.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of RXFP3 and RXFP4 has been shown to induce the phosphorylation and subsequent activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway.[1][3][8][11][13][14][15] This activation can be mediated by both G protein-dependent and G protein-independent mechanisms, often involving the Gβγ subunit and scaffolding proteins. ERK1/2 activation plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[16] Studies have also implicated the activation of other MAPK family members, such as p38MAPK.[3][13][16]
β-Arrestin Recruitment and Receptor Internalization
Upon agonist stimulation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), RXFP3 and RXFP4 can recruit β-arrestins.[8][13][14][15] β-arrestins are versatile scaffolding proteins that play a dual role in GPCR signaling.[17] Firstly, they mediate receptor desensitization and internalization, a process that attenuates G protein-dependent signaling.[17] Secondly, β-arrestins can initiate their own signaling cascades, acting as signal transducers to activate pathways like the MAPK cascade, independent of G protein activation.[17] The interaction between RXFP4 and β-arrestins has been shown to be involved in receptor internalization.[13]
Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
Downstream Signaling Assays
-
Rationale: To investigate the activation of the MAPK pathway, the phosphorylation status of ERK1/2 is commonly assessed. Western blotting is a widely used technique for this purpose. [18]
-
Protocol: Western Blot for pERK1/2
-
Cell Treatment: Treat receptor-expressing cells with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [19][20] 3. Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [21] 5. Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). [19] 6. Blocking: Block non-specific binding sites on the membrane. [21] 7. Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). [19][22] 8. Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected. [22] 9. Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading. [23] 10. Data Analysis: Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to an untreated control.
-
-
Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in living cells, making it ideal for studying agonist-induced β-arrestin recruitment to RXFP3/4. [17][24][25]
-
Protocol: BRET Assay for β-Arrestin Recruitment
-
Cell Transfection: Co-transfect cells with constructs encoding the receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). [24][26] 2. Cell Seeding and Stimulation: Seed the transfected cells into a microplate and stimulate them with the agonist.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h). [27] 4. Signal Measurement: In the absence of an agonist, the donor and acceptor are not in close proximity, and the emission spectrum is characteristic of the luciferase. Upon agonist-induced β-arrestin recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer from the luciferase to the YFP, resulting in an increase in YFP emission. The BRET ratio (acceptor emission / donor emission) is measured.
-
Data Analysis: An increase in the BRET ratio indicates β-arrestin recruitment. Plot the change in the BRET ratio against the agonist concentration to determine the EC50.
-
Part 4: Data Presentation and Interpretation
To facilitate the comparison of agonist properties, quantitative data from the aforementioned assays should be summarized in a clear and structured format.
Table 1: Pharmacological Profile of a Hypothetical RXFP3 Agonist
| Assay | Parameter | Value |
| Radioligand Binding | ||
| Saturation Binding (³H-Agonist) | K_d | 1.5 nM |
| Competition Binding | K_i | 2.3 nM |
| Functional Assays | ||
| cAMP Inhibition (HTRF) | EC_50 | 5.8 nM |
| ERK1/2 Phosphorylation | EC_50 | 12.1 nM |
| β-Arrestin Recruitment (BRET) | EC_50 | 35.7 nM |
The data in Table 1 for this hypothetical agonist would suggest that it binds with high affinity to RXFP3 and is a potent agonist in the canonical Gαi-mediated cAMP inhibition pathway. The higher EC50 values for ERK phosphorylation and β-arrestin recruitment might indicate a degree of biased agonism, where the agonist preferentially activates certain signaling pathways over others.
Conclusion
The study of RXFP3 and RXFP4 agonist mechanism of action is a dynamic field with significant therapeutic potential. A thorough characterization of agonist activity requires a combination of binding and functional assays that probe both canonical and non-canonical signaling pathways. The experimental choices outlined in this guide, from the use of specific assay technologies like HTRF and BRET to the detailed protocols for western blotting, are driven by the need for robust, quantitative, and reproducible data. By understanding the causality behind these experimental designs, researchers can gain deeper insights into the complex signaling profiles of RXFP3/4 agonists and accelerate the development of novel therapeutics targeting these important receptors.
References
- Signal transduction pathways activated by insulin‐like peptide 5 at the relaxin family peptide RXFP4 receptor - PMC. (n.d.).
- Relaxin Family Peptide Receptors – former orphans reunite with their parent ligands to activate multiple signalling pathways - PMC. (n.d.).
- Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC. (n.d.).
- GPCR-radioligand binding assays - PubMed. (n.d.).
- Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen - Sigma-Aldrich. (n.d.).
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.g.).
- A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed. (n.d.).
- Revvity GPCRs assays - Genomax. (n.d.).
- Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. (n.d.).
- Insulin-like peptide 5 is an orexigenic gastrointestinal hormone | PNAS. (n.d.).
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction - Frontiers. (n.d.).
- Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC. (n.d.).
- The relaxin‐3/RXFP3 system as a peptidergic pathway to control hypothalamic neurons. (n.d.).
- Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC. (n.d.).
- High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - Semantic Scholar. (n.d.).
- BRET assay for the detection of arrestin recruitment by GPCRs. Upon... - ResearchGate. (n.d.).
- cAMP-Glo™ Assay - Promega Corporation. (n.d.).
- GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.).
- G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol - Semantic Scholar. (n.d.).
- Signal transduction pathways activated by insulin-like peptide 5 at the relaxin family peptide RXFP4 receptor - PubMed. (n.d.).
- Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments. (n.d.).
- The Relaxin-3 Receptor, RXFP3, Is a Modulator of Aging-Related Disease - MDPI. (n.d.).
- High-throughput screening campaign identifies a small molecule agonist of the relaxin family peptide receptor 4 - PMC. (n.d.).
- Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC. (n.d.).
- Signalling profiles of H3 relaxin, H2 relaxin and R3(BΔ23–27)R/I5 acting at the relaxin family peptide receptor 3 (RXFP3) - PMC. (n.d.).
- Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - Frontiers. (n.d.).
- HTRF® package insert cAMP HiRange General information. (n.d.).
- Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory - Frontiers. (n.d.).
- Distribution, physiology and pharmacology of relaxin-3/RXFP3 systems in brain - Ovid. (n.d.).
- Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC. (n.d.).
- Relaxin family peptide receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Exploring INSL5 and RXFP4 in the gut-brain axis and their potential role in feeding behaviour - Apollo. (n.d.).
- US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents. (n.d.).
- Reviewing the physiological roles of the novel hormone-receptor pair INSL5-RXFP4: a protective energy sensor? in - Journal of Molecular Endocrinology. (n.d.).
- High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC. (n.d.).
- Relaxin-3/RXFP3 signaling and neuroendocrine function - A perspective on extrinsic hypothalamic control - Monash University. (n.d.).
- Signal transduction pathways activated by insulin-like peptide 5 (INSL5) at the relaxin family peptide receptor 4 (RXFP4) | Request PDF - ResearchGate. (n.d.).
- How to run a cAMP HTRF assay - YouTube. (n.d.).
- Western blot protocol for detecting p-PERK after CCT020312 treatment - Benchchem. (n.d.).
- Application Notes and Protocols: Western Blot Analysis of PERK Signaling in PERK-IN-6 Treated Cells - Benchchem. (n.d.).
- Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay - Molecular Devices. (n.d.).
- Western blot band for Erk and phopho(p) - ResearchGate. (n.d.).
- Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... - ResearchGate. (n.d.).
- Time course of ERK1/2 phosphorylation after activation of RXFP3 by... - ResearchGate. (n.d.).
- Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.).
- A Novel Antagonist Peptide Reveals a Physiological Role of Insulin-Like Peptide 5 in Control of Colorectal Function - PMC. (n.d.).
- Western Blot Protocol - R&D Systems. (n.d.).
- General Protocol for Western Blotting - Bio-Rad. (n.d.).
Sources
- 1. Relaxin Family Peptide Receptors – former orphans reunite with their parent ligands to activate multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Relaxin-3 Receptor, RXFP3, Is a Modulator of Aging-Related Disease [mdpi.com]
- 5. Frontiers | Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control [frontiersin.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.monash.edu [research.monash.edu]
- 10. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 13. Signal transduction pathways activated by insulin-like peptide 5 at the relaxin family peptide RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening campaign identifies a small molecule agonist of the relaxin family peptide receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction pathways activated by insulin‐like peptide 5 at the relaxin family peptide RXFP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Protocol | R&D Systems [rndsystems.com]
- 21. bio-rad.com [bio-rad.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
